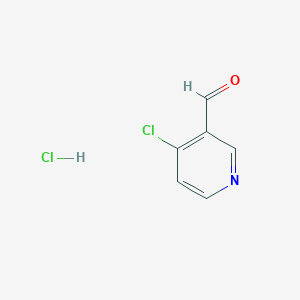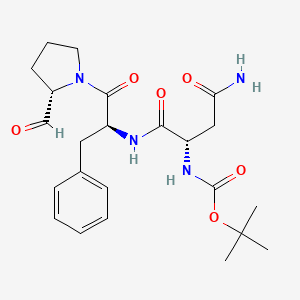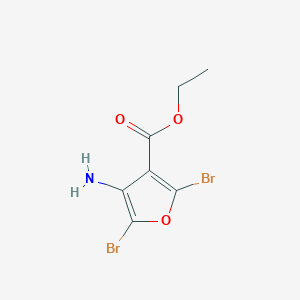
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester
Übersicht
Beschreibung
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester (4-ABFEE) is an organic compound with a molecular formula C9H9Br2NO3. It is a colorless solid which is soluble in water and other polar solvents. 4-ABFEE is used in a wide range of scientific research applications, including biochemical and physiological effects, as well as in lab experiments.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester has a wide range of scientific research applications, including biochemical and physiological effects. It has been used in studies of enzyme-catalyzed reactions, as well as in the study of the effects of drugs on the body. 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester has also been used in the study of the mechanism of action of various drugs, such as the anticonvulsant drug phenytoin.
Wirkmechanismus
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and other xenobiotics. Inhibition of this enzyme can lead to increased levels of drugs in the body, which can lead to adverse effects. 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester also acts as an inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of drugs and other xenobiotics. Inhibition of this enzyme can lead to decreased levels of drugs in the body, which can lead to reduced efficacy.
Biochemische Und Physiologische Effekte
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and other xenobiotics. Inhibition of this enzyme can lead to increased levels of drugs in the body, which can lead to adverse effects. 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester also has been shown to act as an inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of drugs and other xenobiotics. Inhibition of this enzyme can lead to decreased levels of drugs in the body, which can lead to reduced efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study the effects of drugs on the body. 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester is also relatively non-toxic, making it safe to use in laboratory experiments. However, 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester also has several limitations. It is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester is not very stable and may degrade over time.
Zukünftige Richtungen
The future of 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester research is promising. Potential future directions for research include further study of the biochemical and physiological effects of 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester, as well as its mechanism of action. Additionally, further study of the advantages and limitations of 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester for laboratory experiments could lead to improved synthesis methods and improved stability. Finally, further research into the use of 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester in drug metabolism could lead to improved drug efficacy and safety.
Eigenschaften
IUPAC Name |
ethyl 4-amino-2,5-dibromofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO3/c1-2-12-7(11)3-4(10)6(9)13-5(3)8/h2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJCRWGEFJONHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






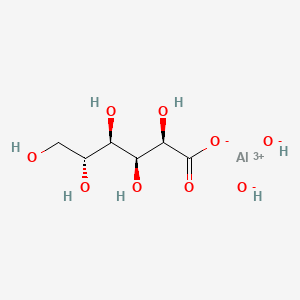
![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)


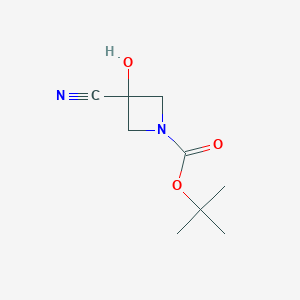
![1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane](/img/structure/B1447748.png)
![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)


